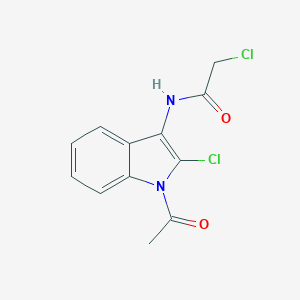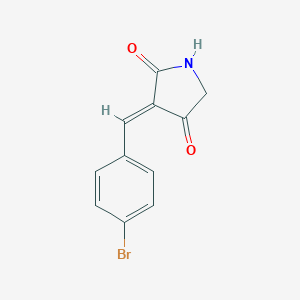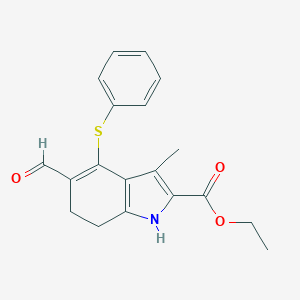
N-(1-acetyl-2-chloro-3-indolyl)-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-acetyl-2-chloro-3-indolyl)-2-chloroacetamide is a member of indoles.
Applications De Recherche Scientifique
Herbicide Development
Research on chloroacetamides, including compounds similar to N-(1-acetyl-2-chloro-3-indolyl)-2-chloroacetamide, has shown their effectiveness as herbicides. For instance, chloroacetamides like alachlor and metazachlor are used as pre-emergent or early post-emergent herbicides in various crops, indicating a potential application for N-(1-acetyl-2-chloro-3-indolyl)-2-chloroacetamide in agricultural weed control (Weisshaar & Böger, 1989).
Pharmacological Activity
Several studies have synthesized derivatives of indole and chloroacetamide, revealing potential pharmacological activities. For example, derivatives synthesized from indole and chloroacetyl chloride showed antimicrobial, anti-inflammatory, and anticonvulsant activities (Guru et al., 2007). This suggests that N-(1-acetyl-2-chloro-3-indolyl)-2-chloroacetamide could have similar pharmacological properties.
Antibacterial Studies
Metal complexes with ligands similar to N-(1-acetyl-2-chloro-3-indolyl)-2-chloroacetamide, such as N-(3-acetylphenylcarbamothioyl)-2-chloroacetamide, have been synthesized and tested for antibacterial activity. These studies indicate a potential application in developing antibacterial agents (Waheed, Farhan, & Hameed, 2019).
Drug Design for Leishmaniasis
Indolyl quinoline analogs, which are structurally related to N-(1-acetyl-2-chloro-3-indolyl)-2-chloroacetamide, have been studied for their potential in drug design against human leishmaniasis. These compounds have shown inhibitory effects on DNA topoisomerases of Leishmania donovani, suggesting a possible application in antileishmanial drug development (Ray et al., 1997).
Other Applications
Further research has explored various other applications of chloroacetamide and indole derivatives, including synthesis of herbicidally active compounds (Okamoto et al., 1991), protection of amino groups in similar compounds (Gao Wen-tao, 2010), and design-based synthesis for anti-inflammatory drugs (Al-Ostoot et al., 2020).
Propriétés
Numéro CAS |
131172-51-5 |
|---|---|
Nom du produit |
N-(1-acetyl-2-chloro-3-indolyl)-2-chloroacetamide |
Formule moléculaire |
C12H10Cl2N2O2 |
Poids moléculaire |
285.12g/mol |
Nom IUPAC |
N-(1-acetyl-2-chloroindol-3-yl)-2-chloroacetamide |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-7(17)16-9-5-3-2-4-8(9)11(12(16)14)15-10(18)6-13/h2-5H,6H2,1H3,(H,15,18) |
Clé InChI |
XHRPFARAFYNEMH-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2C(=C1Cl)NC(=O)CCl |
SMILES canonique |
CC(=O)N1C2=CC=CC=C2C(=C1Cl)NC(=O)CCl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-[5-amino-4,4,6-tricyano-3-(3-ethoxy-3-oxopropyl)-3-methylcyclohexa-1,5-dien-1-yl]propanoate](/img/structure/B421193.png)
![ethyl 2-[(N-tert-butyl-beta-alanyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B421196.png)

![9-[2-(dibenzylamino)ethyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol](/img/structure/B421199.png)



![3-{4-nitrobenzoyl}-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421204.png)
![4-(4-Methylphenyl)-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine](/img/structure/B421206.png)

![2-cyano-2-(3,4-dihydro-2(1H)-quinolinylidene)-N-[(dimethylamino)methylene]acetamide](/img/structure/B421213.png)
![2-methyl-3-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B421215.png)
![ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate](/img/structure/B421217.png)